Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate
CAS No.: 82788-35-0
Cat. No.: VC8473646
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82788-35-0 |
|---|---|
| Molecular Formula | C11H9BrO3 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C11H9BrO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,6H2,1H3 |
| Standard InChI Key | AWCPGVQAHZGMBK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr |
| Canonical SMILES | COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C₁₁H₉BrO₃) has a molecular weight of 269.09 g/mol . The benzofuran scaffold consists of a fused benzene and furan ring, with a bromomethyl (-CH₂Br) group at position 5 and a methoxycarbonyl (-COOCH₃) group at position 2 (Fig. 1). The bromomethyl moiety enhances electrophilic reactivity, facilitating further functionalization via nucleophilic substitution or cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉BrO₃ | |
| Molecular Weight | 269.09 g/mol | |
| CAS Number | 82788-35-0 | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
The absence of reported melting/boiling points suggests limited thermal stability studies, common for specialized intermediates .
Synthetic Pathways
Halogenation of Benzofuran Precursors
The compound is synthesized via bromination of methyl 5-methyl-1-benzofuran-2-carboxylate derivatives. In a representative procedure :
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Methylation: 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is methylated using dimethyl sulfate (Me₂SO₄) in acetone with K₂CO₃ as a base, yielding methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
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Bromination: N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) selectively substitutes the methyl group at position 5 with bromine, forming the bromomethyl derivative.
Reaction conditions (e.g., solvent, catalyst, temperature) critically influence regioselectivity. For instance, using excess Br₂ may lead to dihalogenation at positions 4 and 6 of the benzofuran ring .
Table 2: Representative Bromination Conditions
| Starting Material | Reagent | Solvent | Product Yield | Reference |
|---|---|---|---|---|
| Methyl 5-methyl-1-benzofuran-2-carboxylate | NBS | CCl₄ | 30–40% |
Structural Characterization
Spectroscopic Analysis
1H-NMR data for related brominated benzofurans reveal distinct signals:
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Bromomethyl group: A singlet at δ 4.3–4.5 ppm (2H, CH₂Br).
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Aromatic protons: Resonances at δ 7.2–7.6 ppm (1H, Ar-H).
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Methoxy groups: Singlets at δ 3.8–3.9 ppm (3H, OCH₃) and δ 3.9–4.0 ppm (3H, COOCH₃).
X-ray crystallography of analogous compounds (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate) confirms planar benzofuran cores and orthogonal ester groups, stabilizing the structure via intramolecular hydrogen bonds .
Applications in Organic Synthesis
Intermediate for Biologically Active Compounds
The bromomethyl group serves as a versatile handle for introducing amines, thiols, or aryl groups. For example:
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